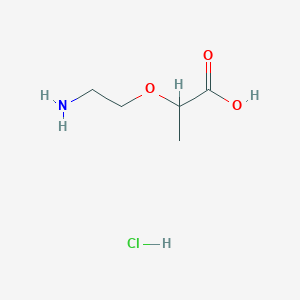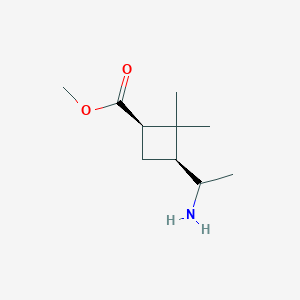
Methyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate, also known as S-3-amino-1,2,2-trimethylcyclobutane-1-carboxylic acid methyl ester, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Methyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that it may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to modulate the immune system by increasing the production of certain immune cells, such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, one limitation is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Methyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate. One area of interest is the development of new drugs and treatments based on the compound's antitumor activity. Another area of interest is the study of its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases, such as arthritis and Alzheimer's disease. Additionally, further research could be done to better understand the compound's mechanism of action and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of Methyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate involves the reaction of 2,2-dimethylcyclobutanone with ethyl diazoacetate in the presence of a copper catalyst. The resulting product is then converted to the methyl ester using methanol and hydrochloric acid. The overall yield of this process is approximately 60%.
Wissenschaftliche Forschungsanwendungen
Methyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has been widely used in scientific research due to its potential applications in the development of new drugs and treatments. It has been found to exhibit potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to regulate the immune system.
Eigenschaften
IUPAC Name |
methyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-6(11)7-5-8(9(12)13-4)10(7,2)3/h6-8H,5,11H2,1-4H3/t6?,7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFABCCVIVIOQHR-VVXQKDJTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1(C)C)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1C[C@H](C1(C)C)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2829493.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2829494.png)
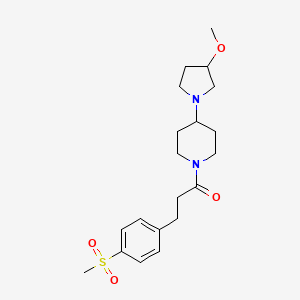
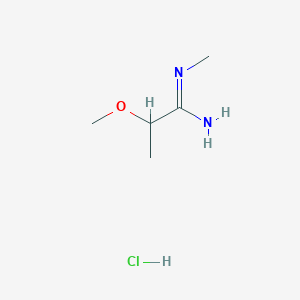
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B2829500.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2829504.png)
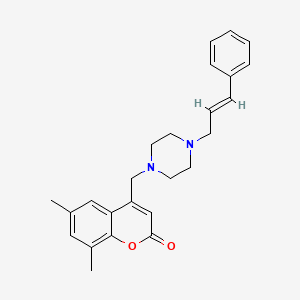
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)
![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829512.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2829513.png)
